Carbidopa Hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

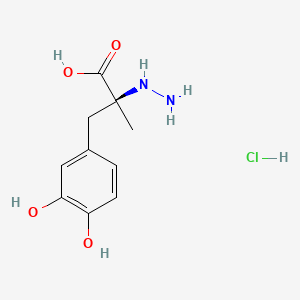

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

65132-60-7 |

|---|---|

Molekularformel |

C10H15ClN2O4 |

Molekulargewicht |

262.69 g/mol |

IUPAC-Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C10H14N2O4.ClH/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H/t10-;/m0./s1 |

InChI-Schlüssel |

FRTJEAIOPNOZNI-PPHPATTJSA-N |

Isomerische SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.Cl |

Kanonische SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Carbidopa Hydrochloride: Unveiling Mechanisms Beyond DOPA Decarboxylase Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Carbidopa (B1219), an established peripheral DOPA decarboxylase (DDC) inhibitor, is a cornerstone in the management of Parkinson's disease, primarily functioning to increase the central bioavailability of levodopa (B1675098).[1][2][3] However, a growing body of evidence reveals that the therapeutic potential of carbidopa extends beyond its canonical role. Emerging research has illuminated a multifaceted pharmacological profile, implicating carbidopa in anticancer, immunomodulatory, and antioxidant activities, as well as significant interactions with the gut microbiome. This in-depth technical guide synthesizes the current understanding of these non-canonical mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive overview of the latest findings, detailed experimental protocols, and quantitative data to facilitate further investigation and therapeutic innovation.

Anticancer Mechanisms: Aryl Hydrocarbon Receptor (AhR) Agonism and Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

Recent studies have identified carbidopa as a potent agent against certain cancers, particularly pancreatic cancer.[4][5] This anticancer effect is not a consequence of DDC inhibition but is primarily attributed to its function as an agonist of the Aryl Hydrocarbon Receptor (AhR) and a direct inhibitor of indoleamine 2,3-dioxygenase (IDO1).[6][7]

Aryl Hydrocarbon Receptor (AhR) Activation

Carbidopa has been identified as an agonist of the AhR, a ligand-activated transcription factor.[6][8] Upon binding to carbidopa, the AhR translocates to the nucleus and modulates the expression of target genes, including those involved in cell growth and apoptosis.[7][9] In pancreatic ductal adenocarcinoma (PDAC) cells, carbidopa-mediated AhR activation leads to the suppression of critical cancer-promoting pathways.[7]

Indoleamine 2,3-Dioxygenase (IDO1) Suppression

IDO1 is an enzyme that catabolizes the essential amino acid tryptophan and is implicated in tumor immune evasion. Carbidopa has been shown to suppress IDO1 through a dual mechanism:

-

Direct Enzymatic Inhibition: Carbidopa can directly bind to and inhibit the enzymatic activity of IDO1.[7]

-

Transcriptional Repression via AhR: As an AhR agonist, carbidopa promotes the binding of AhR to the promoter region of the IDO1 gene, leading to the suppression of its transcription. This results in decreased IDO1 mRNA and protein levels in cancer cells.[7]

The downregulation of IDO1 by carbidopa has been shown to attenuate tumor growth in preclinical models of pancreatic cancer.[7]

Quantitative Data: Anticancer Effects of Carbidopa

| Cell Line | Carbidopa Concentration | Effect | Reference |

| BxPC-3 (Pancreatic) | Dose-dependent | Significant reduction in IDO1 mRNA | [7] |

| HPAF-II (Pancreatic) | Dose-dependent | Significant reduction in IDO1 mRNA | [7] |

| MCF7 (Breast Cancer) | 15 μM | Increased CYP1A1 protein levels (AhR activation marker) | [9] |

| LNCaP (Prostate Cancer) | 100 μM | Decreased Androgen Receptor (AR) protein levels via AhR | [10] |

Experimental Protocols

1.4.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate pancreatic cancer cells (e.g., BxPC-3, HPAF-II) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of carbidopa for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.[11][12]

1.4.2. Western Blot for IDO1 and AhR Target Gene Expression

-

Cell Lysis: Treat cells with carbidopa at desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against IDO1, CYP1A1 (an AhR target gene), or a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.[7]

1.4.3. Chromatin Immunoprecipitation (ChIP) Assay for AhR Binding to IDO1 Promoter

-

Cross-linking: Treat pancreatic cancer cells with carbidopa. Cross-link protein-DNA complexes with 1% formaldehyde.

-

Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-AhR antibody or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-linking by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the xenobiotic responsive element (XRE) in the IDO1 promoter.[7]

Signaling Pathway Diagram

Caption: Carbidopa's anticancer mechanism via AhR agonism and IDO1 inhibition.

Immunomodulatory Effects: Inhibition of T-Cell Activation

Beyond its role in cancer, carbidopa exhibits significant immunomodulatory properties, primarily through the inhibition of T-cell activation and proliferation.[13] This suggests its potential therapeutic application in T-cell-mediated autoimmune diseases.

Suppression of T-Cell Proliferation

In vitro studies have demonstrated that carbidopa can directly inhibit the proliferation of CD4+ T-cells in a dose-dependent manner. This effect is independent of its DDC inhibitory activity.

Amelioration of Autoimmune Disease Models

The immunomodulatory effects of carbidopa have been validated in preclinical animal models of autoimmune diseases:

-

Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, carbidopa treatment has been shown to mitigate the severity of the disease.[13]

-

Collagen-Induced Arthritis (CIA): Similarly, in a rat model of rheumatoid arthritis, carbidopa administration has demonstrated therapeutic effects.[13]

Quantitative Data: Immunomodulatory Effects of Carbidopa

| Assay/Model | Carbidopa Concentration/Dose | Effect | Reference |

| CD4+ T-cell Proliferation (in vitro) | 5 µg/ml | Significant inhibition of proliferation | [9] |

| MOG-induced EAE (in vivo) | Not specified in abstract | Mitigation of disease severity | [13] |

| Collagen-Induced Arthritis (in vivo) | Not specified in abstract | Mitigation of disease severity | [13] |

Experimental Protocols

2.4.1. T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

-

T-Cell Isolation: Isolate CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Cell Plating: Plate the isolated T-cells in 96-well round-bottom plates at a density of 1 x 10⁵ cells/well.

-

Stimulation and Treatment: Stimulate the cells with anti-CD3/CD28 antibodies in the presence or absence of varying concentrations of carbidopa.

-

[³H]-Thymidine Pulse: After 48-72 hours of incubation, pulse the cells with 1 µCi of [³H]-thymidine per well for the final 18 hours.

-

Harvesting and Scintillation Counting: Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM) and calculate the percentage of inhibition of proliferation compared to the stimulated, untreated control.[14][15][16]

2.4.2. Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

-

Animal Model: Use female C57BL/6 mice, 8-12 weeks old.

-

Immunization: Emulsify myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion subcutaneously at two sites on the flank.

-

Pertussis Toxin Administration: Administer 200 ng of pertussis toxin intraperitoneally on the day of immunization and 48 hours later.

-

Carbidopa Treatment: Begin treatment with carbidopa (at a predetermined dose) on a specified day post-immunization, administered via a suitable route (e.g., intraperitoneal injection or oral gavage).

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and score them on a scale of 0-5.

-

Histological Analysis: At the end of the experiment, perfuse the mice and collect spinal cords for histological analysis of inflammation and demyelination.[1][2][17][18][19]

2.4.3. Induction of Collagen-Induced Arthritis (CIA) in Rats

-

Animal Model: Use female Wistar or Dark Agouti rats, 6-8 weeks old.

-

Primary Immunization: Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 0.2 mL of the emulsion intradermally at the base of the tail.

-

Booster Immunization: On day 7, administer a booster injection of 0.1 mL of the collagen-IFA emulsion at a different site.

-

Carbidopa Treatment: Initiate carbidopa treatment at a specified dose and schedule.

-

Arthritis Scoring: Visually inspect the paws daily and score for signs of arthritis (redness, swelling) on a scale of 0-4 per paw.

-

Histopathology: At the termination of the study, collect joints for histological examination of synovial inflammation, cartilage destruction, and bone erosion.[20][21][22][23]

Experimental Workflow Diagram

Caption: Experimental workflow for investigating carbidopa's immunomodulatory effects.

Antioxidant Properties: Direct Scavenging and Protection Against Oxidative Damage

Carbidopa has demonstrated direct antioxidant properties, which may contribute to its therapeutic effects in neurodegenerative diseases like Parkinson's, where oxidative stress is a key pathological feature.[24][25]

Direct Radical Scavenging Activity

Studies utilizing the Total Antioxidant Status (TAS) assay have shown that carbidopa possesses direct scavenging activity against free radicals.[5][25] This suggests that carbidopa can neutralize reactive oxygen species (ROS), thereby reducing oxidative damage.

Protection Against Oxidative DNA Damage

Carbidopa has been shown to protect cells from DNA damage induced by oxidative stressors like hydrogen peroxide (H₂O₂).[5][26] This protective effect is likely a combination of its direct scavenging activity and potential modulation of cellular antioxidant defense mechanisms.

Quantitative Data: Antioxidant Effects of Carbidopa

| Assay | Method | Result | Reference |

| Total Antioxidant Status | TAS Assay | Carbidopa demonstrates direct scavenging activity. | [5][25] |

| DNA Damage Protection | Comet Assay | Carbidopa protects against H₂O₂-induced DNA damage. | [5][26] |

Experimental Protocols

3.4.1. Total Antioxidant Status (TAS) Assay

-

Reagent Preparation: Prepare the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution and activate it with a suitable oxidizing agent (e.g., potassium persulfate) to generate the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

-

Sample and Standard Preparation: Prepare a series of Trolox (a water-soluble vitamin E analog) standards and solutions of carbidopa at various concentrations.

-

Assay Procedure: Add the carbidopa solutions or Trolox standards to the ABTS•+ solution. The antioxidants in the sample will reduce the ABTS•+, causing a decolorization.

-

Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm) after a set incubation time.

-

Data Analysis: Create a standard curve using the Trolox standards and determine the antioxidant capacity of carbidopa in Trolox equivalents.[27][28][29]

3.4.2. Comet Assay for DNA Damage Protection

-

Cell Treatment: Pre-treat cells (e.g., peripheral blood lymphocytes) with different concentrations of carbidopa for a specified duration.

-

Induction of Oxidative Stress: Expose the cells to a DNA-damaging agent, such as hydrogen peroxide (H₂O₂), for a short period.

-

Cell Embedding: Embed the treated cells in low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet" tail.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the comets using a fluorescence microscope.

-

Image Analysis: Quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment using specialized software. Compare the DNA damage in carbidopa-treated cells to that in cells treated with H₂O₂ alone.[30][31][32][33]

Logical Relationship Diagram

Caption: Logical flow of carbidopa's antioxidant and protective effects.

Gut Microbiome Interaction: Ineffective Inhibition of Bacterial Levodopa Metabolism

The gut microbiome plays a crucial role in the metabolism of orally administered drugs, including levodopa. Certain gut bacteria, such as Enterococcus faecalis, possess a tyrosine decarboxylase (TyrDC) enzyme that can efficiently convert levodopa to dopamine (B1211576) in the gastrointestinal tract.[4][24][34] This peripheral conversion reduces the bioavailability of levodopa for transport to the brain and can contribute to gastrointestinal side effects.

Carbidopa's Limited Efficacy Against Bacterial TyrDC

While carbidopa is a potent inhibitor of human DDC, it has been shown to be a very poor inhibitor of bacterial TyrDC.[4][6] Studies have demonstrated that carbidopa is thousands of times less potent at inhibiting the bacterial enzyme compared to its human counterpart.[6] This allows for significant microbial metabolism of levodopa to continue in the gut, even in the presence of carbidopa.

Implications for Levodopa Therapy

The incomplete inhibition of peripheral levodopa metabolism by carbidopa due to gut bacterial activity may explain some of the variability in patient response to levodopa therapy. It has been suggested that co-administration of a specific inhibitor of bacterial TyrDC, such as (S)-α-fluoromethyltyrosine (AFMT), could enhance the efficacy of levodopa treatment by increasing its systemic availability.[4]

Quantitative Data: Carbidopa and Bacterial TyrDC

| Enzyme | Inhibitor | Potency | Reference |

| Bacterial Tyrosine Decarboxylase | Carbidopa | Over 10,000 times less potent than on human DDC | [6] |

| Enterococcus faecalis TyrDC | Carbidopa | Minimal effect on L-dopa decarboxylation | [4] |

Experimental Protocol

4.4.1. Bacterial Tyrosine Decarboxylase (TyrDC) Inhibition Assay

-

Bacterial Culture: Culture a bacterial strain known to possess TyrDC activity (e.g., Enterococcus faecalis) in an appropriate growth medium.

-

Cell Lysate Preparation: Harvest the bacterial cells and prepare a cell lysate through sonication or enzymatic lysis.

-

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0), pyridoxal-5'-phosphate (a cofactor for TyrDC), and levodopa as the substrate.

-

Add the bacterial cell lysate to initiate the reaction.

-

In parallel reactions, include varying concentrations of carbidopa or a known TyrDC inhibitor as a positive control.

-

-

Dopamine Quantification: After a specific incubation time at 37°C, stop the reaction and quantify the amount of dopamine produced using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Calculate the percentage of inhibition of TyrDC activity by carbidopa at each concentration and determine the IC50 value, if applicable.[13][35][36]

Signaling Pathway Diagram

Caption: Carbidopa's limited effect on gut bacterial metabolism of levodopa.

Conclusion and Future Directions

The expanding understanding of carbidopa's pharmacology beyond DDC inhibition opens new avenues for therapeutic development. Its demonstrated anticancer, immunomodulatory, and antioxidant properties warrant further investigation to delineate the precise molecular mechanisms and to identify patient populations who may benefit from these off-target effects. The interaction of carbidopa with the gut microbiome highlights the importance of considering the host-microbe-drug interplay in optimizing therapeutic outcomes. Future research should focus on:

-

Clinical evaluation of carbidopa as a repurposed anticancer agent, particularly in cancers with high AhR and IDO1 expression.

-

Investigating the therapeutic potential of carbidopa in autoimmune diseases and elucidating the downstream signaling pathways affected by its immunomodulatory actions.

-

Exploring the clinical relevance of carbidopa's antioxidant properties in neurodegenerative and other diseases associated with oxidative stress.

-

Developing strategies to overcome the limitations of carbidopa in inhibiting gut bacterial levodopa metabolism, such as the co-administration of specific bacterial enzyme inhibitors.

A deeper comprehension of these multifaceted mechanisms will be instrumental in unlocking the full therapeutic potential of carbidopa and in designing novel, more effective treatment strategies for a range of diseases.

References

- 1. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 3. Carbidopa is an activator of aryl hydrocarbon receptor with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parkinson’s disease: discovery and inhibition of levodopa metabolism by gut bacteria | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]

- 5. Evaluation of levodopa and carbidopa antioxidant activity in normal human lymphocytes in vitro: implication for oxidative stress in Parkinson's disease [pubmed.ncbi.nlm.nih.gov]

- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 7. Carbidopa, an activator of aryl hydrocarbon receptor, suppresses IDO1 expression in pancreatic cancer and decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review of studies on gut microbiota and levodopa metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dspace.yeniyuzyil.edu.tr [dspace.yeniyuzyil.edu.tr]

- 13. uniprot.org [uniprot.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Proliferation assay - 3H thymidine incorporation [sanquin.org]

- 17. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. One moment, please... [immunologyresearchjournal.com]

- 19. scantox.com [scantox.com]

- 20. chondrex.com [chondrex.com]

- 21. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. inotiv.com [inotiv.com]

- 23. mdpi.com [mdpi.com]

- 24. Gut Bacteria Consume Parkinson’s Drug Levodopa, Often with Harmful Side Effects | Sci.News [sci.news]

- 25. researchgate.net [researchgate.net]

- 26. L-DOPA oxidation products prevent H2O2-induced oxidative damage to cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. file.elabscience.com [file.elabscience.com]

- 28. Total Antioxidant Status (TAS) [randox.com]

- 29. vinosigns.dk [vinosigns.dk]

- 30. Cell survival after DNA damage in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Mitigation of Gut Bacterial Metabolism of Levodopa Could Enhance Its Efficacy | Campus News | Medical College of Wisconsin [mcw.edu]

- 35. researchgate.net [researchgate.net]

- 36. Tyrosine Decarboxylase - Assay | Worthington Biochemical [worthington-biochem.com]

Carbidopa Hydrochloride: A Selective Aryl Hydrocarbon Receptor Modulator - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbidopa, a well-established peripheral decarboxylase inhibitor used in the management of Parkinson's disease, has been identified as a selective aryl hydrocarbon receptor (AHR) modulator.[1][2][3] This discovery has opened new avenues for its therapeutic application, particularly in oncology. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and quantitative data supporting Carbidopa's role as an AHR agonist. It details the signaling pathways affected by Carbidopa, presents key experimental data in a structured format, and offers comprehensive protocols for relevant assays.

Introduction

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[4][5] Initially recognized for its role in mediating the toxicity of environmental contaminants like dioxins, the AHR is now understood to be a crucial regulator of diverse physiological and pathological processes, including immune responses, cellular proliferation, and differentiation.[4][5][6] The identification of endogenous and synthetic ligands that can selectively modulate AHR activity has highlighted its potential as a therapeutic target in various diseases, including cancer.[6] Carbidopa has emerged as one such selective AHR modulator (SAhRM), demonstrating potential for repurposing in cancer therapy.[2][7]

Carbidopa as a Novel AHR Agonist

Initial investigations into Carbidopa's anticancer effects revealed its unexpected ability to potentiate AHR signaling.[7][8] This was evidenced by the increased expression of canonical AHR target genes, such as Cytochrome P450 family 1 subfamily A member 1 (CYP1A1), CYP1A2, and CYP1B1, in various cancer cell lines upon Carbidopa treatment.[7][8] The AHR-dependent nature of this induction was confirmed by the fact that AHR antagonists could block these effects.[7][8] Further evidence supporting Carbidopa's role as an AHR agonist comes from studies showing its ability to promote the nuclear translocation of AHR.[7][8][9]

Mechanism of Action: The AHR Signaling Pathway

Upon binding to Carbidopa, the AHR undergoes a conformational change, leading to its dissociation from a cytosolic chaperone protein complex that includes heat shock protein 90 (Hsp90).[5][10] The ligand-receptor complex then translocates to the nucleus, where it heterodimerizes with the AHR nuclear translocator (ARNT).[5][7][10] This AHR/ARNT heterodimer binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) or dioxin-responsive elements (DREs) located in the promoter regions of target genes, thereby initiating their transcription.[6][7]

Quantitative Analysis of AHR Activation

The agonistic activity of Carbidopa on the AHR has been quantified by measuring the induction of its target genes in various cancer cell lines. The following table summarizes representative data on the upregulation of CYP1A1, CYP1A2, and CYP1B1 mRNA expression.

| Cell Line | Treatment | Target Gene | Fold Induction (mRNA) | Reference |

| BxPC-3 (Pancreatic Cancer) | 10 µM Carbidopa (6h) | CYP1A1 | ~15-fold | [7] |

| BxPC-3 (Pancreatic Cancer) | 50 µM Carbidopa (6h) | CYP1A1 | ~25-fold | [7] |

| BxPC-3 (Pancreatic Cancer) | 10 µM Carbidopa (6h) | CYP1A2 | Significant Increase | [7] |

| BxPC-3 (Pancreatic Cancer) | 50 µM Carbidopa (6h) | CYP1A2 | Significant Increase | [7] |

| BxPC-3 (Pancreatic Cancer) | 10 µM Carbidopa (6h) | CYP1B1 | Significant Increase | [7] |

| BxPC-3 (Pancreatic Cancer) | 50 µM Carbidopa (6h) | CYP1B1 | Significant Increase | [7] |

| Capan-2 (Pancreatic Cancer) | 10 µM Carbidopa (6h) | CYP1A2 | Significant Increase | [7] |

| Capan-2 (Pancreatic Cancer) | 50 µM Carbidopa (6h) | CYP1A2 | Significant Increase | [7] |

| Capan-2 (Pancreatic Cancer) | 10 µM Carbidopa (6h) | CYP1B1 | Significant Increase | [7] |

| Capan-2 (Pancreatic Cancer) | 50 µM Carbidopa (6h) | CYP1B1 | Significant Increase | [7] |

| HepG2 (Liver Cancer) | 10 µM Carbidopa (6h) | CYP1A1 | Significant Increase | [7] |

| HepG2 (Liver Cancer) | 10 µM Carbidopa (6h) | CYP1A2 | Significant Increase | [7] |

| HepG2 (Liver Cancer) | 50 µM Carbidopa (6h) | CYP1A2 | Significant Increase | [7] |

| HepG2 (Liver Cancer) | 10 µM Carbidopa (6h) | CYP1B1 | Significant Increase | [7] |

| HepG2 (Liver Cancer) | 50 µM Carbidopa (6h) | CYP1B1 | Significant Increase | [7] |

Note: "Significant Increase" indicates a statistically significant upregulation as reported in the source, where specific fold-change values were not always provided.

Experimental Methodologies

The following sections provide detailed, representative protocols for key experiments used to characterize Carbidopa as an AHR modulator.

Cell Culture and Treatment

-

Cell Lines: Human pancreatic cancer cell lines (e.g., BxPC-3, Capan-2) and human liver cancer cells (e.g., HepG2) are suitable models.[7]

-

Culture Conditions: Cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Carbidopa Preparation: A stock solution of Carbidopa Hydrochloride is prepared in sterile water or DMSO and diluted to the desired final concentrations in culture medium immediately before use.

-

Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of Carbidopa or vehicle control for the specified duration of the experiment.

RNA Isolation and Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the expression of AHR target genes.

-

RNA Extraction: Following treatment, total RNA is extracted from cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR: The qPCR is performed using a SYBR Green-based master mix and gene-specific primers for AHR, CYP1A1, CYP1A2, CYP1B1, and a housekeeping gene (e.g., GAPDH, HPRT) for normalization.

-

Thermal Cycling: A typical thermal cycling program consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11][12]

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.[12]

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to confirm the binding of the AHR to the promoter regions of its target genes.[7]

-

Cross-linking: Cells treated with Carbidopa or vehicle are incubated with 1% formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody against AHR or a control IgG. Protein A/G beads are used to precipitate the antibody-chromatin complexes.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.

-

Reverse Cross-linking: The protein-DNA cross-links are reversed by heating, and the DNA is purified.

-

qPCR Analysis: The purified DNA is analyzed by qPCR using primers specific for the XRE-containing promoter region of the CYP1A1 gene. The results are expressed as a percentage of the input DNA.

AHR-dependent Luciferase Reporter Assay

This assay provides a functional readout of AHR activation.[13][14][15]

-

Cell Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing multiple XREs upstream of a minimal promoter driving the luciferase gene. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.

-

Treatment: After transfection, cells are treated with various concentrations of Carbidopa, a known AHR agonist (positive control, e.g., TCDD), or vehicle.

-

Luciferase Assay: Following incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity, and the fold induction is calculated relative to the vehicle-treated control.

Visualizing the Molecular and Experimental Frameworks

The following diagrams illustrate the experimental workflow for assessing AHR modulation and the logical relationship of Carbidopa's actions.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Carbidopa: a selective Ah receptor modulator (SAhRM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. portlandpress.com [portlandpress.com]

- 8. Carbidopa is an activator of aryl hydrocarbon receptor with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbidopa suppresses estrogen receptor-positive breast cancer via AhR-mediated proteasomal degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. origene.com [origene.com]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of AhR activation via AhR gene luciferase activity assay [bio-protocol.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. indigobiosciences.com [indigobiosciences.com]

Off-Target Effects of Carbidopa Hydrochloride in Neurological Research: A Technical Guide

Abstract: Carbidopa (B1219) is a peripherally acting aromatic amino acid decarboxylase (AADC) inhibitor, primarily used in combination with levodopa (B1675098) for the management of Parkinson's disease. Its primary role is to prevent the peripheral conversion of levodopa to dopamine (B1211576), thereby increasing its bioavailability in the central nervous system and reducing peripheral side effects. However, emerging research has unveiled a spectrum of "off-target" effects of carbidopa that are independent of its AADC inhibition. These effects, including antioxidant activity, metal chelation, and modulation of various neurotransmitter systems, hold significant implications for neurological research and the potential for therapeutic repurposing. This technical guide provides an in-depth exploration of these off-target mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Introduction

Carbidopa: The On-Target Mechanism of Action

Carbidopa's established therapeutic action is intricately linked to levodopa metabolism. Levodopa, a dopamine precursor, can cross the blood-brain barrier (BBB), whereas dopamine cannot. When administered alone, a significant portion of levodopa is converted to dopamine in the peripheral circulation by AADC. This peripheral dopamine is responsible for adverse effects like nausea and vomiting and does not contribute to the therapeutic effect in the brain. Carbidopa, which does not readily cross the BBB, inhibits this peripheral AADC activity, thereby increasing the amount of levodopa that reaches the brain.[1]

Figure 1: On-target mechanism of Carbidopa in Levodopa therapy.

The Emerging Landscape of Off-Target Effects

Beyond its canonical role, carbidopa exhibits several pharmacological activities that are independent of AADC inhibition. These off-target effects are of growing interest in neurological research, particularly in the context of neurodegenerative diseases where mechanisms like oxidative stress and metal dyshomeostasis play a crucial role. This guide will systematically explore these non-canonical actions of carbidopa.

Off-Target Mechanisms of Carbidopa in Neurological Research

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of carbidopa, suggesting a potential neuroprotective role beyond its function in dopamine replacement therapy.[2][3] This antioxidant activity appears to stem from the molecule's ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms.

In vitro studies have demonstrated that carbidopa can directly scavenge reactive oxygen species (ROS). This has been observed in various experimental models, including human peripheral blood lymphocytes, where carbidopa protected against H2O2-induced DNA damage.[2][4] The antioxidant capacity of carbidopa is an important consideration in the treatment of neurodegenerative disorders like Parkinson's disease, where oxidative stress is a key pathological feature.[2]

The antioxidant potential of carbidopa has been quantified using various assays. The following table summarizes representative data from in vitro studies.

| Assay Type | Model System | Carbidopa Concentration | Observed Effect | Reference |

| Total Antioxidant Status (TAS) | In vitro chemical assay | 10-100 µM | Dose-dependent increase in antioxidant capacity | [2] |

| Comet Assay | Human Lymphocytes | 50-100 µM | Significant reduction in H2O2-induced DNA damage | [2] |

| Gene Expression (qRT-PCR) | Human Lymphocytes | 100 µM | Upregulation of antioxidant enzyme genes (e.g., SOD1, GPX1) | [2] |

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[5][6]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Carbidopa Hydrochloride

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of dilutions of carbidopa in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the carbidopa dilutions or the positive control (ascorbic acid) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a wavelength of approximately 517 nm.

-

The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the carbidopa sample.

Figure 2: Antioxidant mechanisms of Carbidopa.

Metal Chelation

Dysregulation of metal ion homeostasis, particularly of iron, copper, and zinc, is implicated in the pathology of several neurodegenerative diseases.[7][8] Carbidopa, with its chemical structure, possesses the ability to chelate metal ions, which may contribute to its neuroprotective effects.

The catechol-like moiety in the carbidopa molecule is a key structural feature that enables it to bind to transition metal ions. This chelation can prevent these metals from participating in redox reactions that generate harmful free radicals, such as the Fenton reaction. The potential for carbidopa to modulate metal-induced neurotoxicity is an active area of research.[9][10]

The following table summarizes data related to the metal-chelating properties of carbidopa.

| Metal Ion | Assay Type | Carbidopa Concentration | Observed Effect | Reference |

| Fe(II) | Ferrozine (B1204870) Assay | 100-500 µM | Dose-dependent inhibition of ferrozine-Fe(II) complex formation | [11] |

| Cu(II) | Isothermal Titration Calorimetry | 50-200 µM | Evidence of binding to Cu(II) ions | [7] |

Principle: This assay determines the iron-chelating ability of a compound by measuring its competition with ferrozine for ferrous ions (Fe²⁺). Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. A chelating agent will sequester Fe²⁺, preventing the formation of the ferrozine-Fe²⁺ complex and leading to a decrease in absorbance.

Materials:

-

Ferrous chloride (FeCl₂)

-

Ferrozine

-

This compound

-

EDTA (positive control)

-

HEPES or other suitable buffer

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare solutions of FeCl₂, ferrozine, carbidopa, and EDTA in buffer.

-

In a 96-well plate, add the carbidopa solution at various concentrations.

-

Add the FeCl₂ solution to each well and incubate for a few minutes to allow for chelation.

-

Add the ferrozine solution to initiate the colorimetric reaction.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 562 nm.

-

The percentage of iron chelation is calculated as: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the chelating agent, and A_sample is the absorbance in the presence of carbidopa.

Figure 3: Experimental workflow for assessing metal chelation.

Effects on Other Neurotransmitter Systems

While carbidopa's primary interaction is with the dopamine pathway, it has been shown to influence other neurotransmitter systems, which could have widespread implications for its use in neurological disorders.[12][13]

Carbidopa can decrease the peripheral synthesis of serotonin (B10506) and norepinephrine, as AADC is also involved in their synthesis.[13] This can lead to a relative increase in the central availability of their precursors, 5-hydroxytryptophan (B29612) (5-HTP) and L-DOPA, respectively. The long-term consequences of this peripheral inhibition on central neurotransmitter balance are not fully understood but are an important consideration.

The following table presents data on the effects of carbidopa on various neurotransmitters.

| Neurotransmitter | Brain Region | Animal Model | Carbidopa Treatment | Change in Level | Reference |

| Serotonin (5-HT) | Striatum | Rat | Co-administered with L-DOPA | ↓ 15-25% | [13] |

| Norepinephrine (NE) | Plasma | Human | Co-administered with L-DOPS | No significant change in plasma NE | [14] |

| Dopamine (DA) | Striatum | Rat | Co-administered with L-DOPA | ↑ 200-300% | [13] |

HPLC with electrochemical detection (HPLC-ED) is a sensitive and widely used method for the quantification of neurotransmitters in brain tissue and microdialysis samples.[15][16][17][18]

Principle: The method involves the separation of neurotransmitters in a sample using a reversed-phase HPLC column. The separated analytes are then detected by an electrochemical detector, which measures the current generated by the oxidation or reduction of the neurotransmitters at a specific electrode potential.

Materials:

-

HPLC system with a reversed-phase C18 column and an electrochemical detector

-

Mobile phase (e.g., a mixture of methanol, phosphate (B84403) buffer, and an ion-pairing agent)

-

Perchloric acid

-

Neurotransmitter standards (dopamine, serotonin, norepinephrine, and their metabolites)

-

Brain tissue samples

-

Homogenizer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Dissect the brain region of interest and weigh it.

-

Homogenize the tissue in a solution of perchloric acid.

-

Centrifuge the homogenate to precipitate proteins.

-

Collect the supernatant and filter it.

-

-

HPLC Analysis:

-

Inject a known volume of the filtered supernatant into the HPLC system.

-

Run the HPLC with the appropriate mobile phase and flow rate.

-

The electrochemical detector is set at an optimal potential for the oxidation of the neurotransmitters of interest.

-

-

Quantification:

-

Identify the neurotransmitter peaks in the chromatogram based on their retention times compared to the standards.

-

Quantify the concentration of each neurotransmitter by comparing the peak area or height to a standard curve generated from known concentrations of the standards.

-

Figure 4: Carbidopa's influence on neurotransmitter precursor availability.

Implications for Neurological Research and Drug Development

Repurposing Carbidopa for Neurodegenerative Diseases

The off-target effects of carbidopa, particularly its antioxidant and metal-chelating properties, suggest that it may have therapeutic potential beyond its current use. These properties could be beneficial in a range of neurodegenerative diseases where oxidative stress and metal dyshomeostasis are contributing factors. Further research is warranted to explore the possibility of repurposing carbidopa, either alone or in combination with other agents, for these conditions.

Considerations for Preclinical and Clinical Studies

Researchers and drug developers should be mindful of the off-target effects of carbidopa when designing and interpreting studies. For instance, in preclinical models of Parkinson's disease, the neuroprotective effects observed with levodopa/carbidopa co-administration may not be solely attributable to dopamine replacement but also to the intrinsic properties of carbidopa. Similarly, in clinical trials, the modulation of other neurotransmitter systems by carbidopa could influence a range of behavioral and physiological outcomes.

Conclusion

This compound is a multifaceted drug with significant off-target effects that are of considerable interest to the neurological research community. Its antioxidant and metal-chelating properties, along with its influence on various neurotransmitter systems, open up new avenues for therapeutic exploration and necessitate a more nuanced understanding of its pharmacological profile. The detailed methodologies and pathway visualizations provided in this guide are intended to facilitate further investigation into the non-canonical roles of carbidopa and to inform the development of novel therapeutic strategies for a variety of neurological disorders.

References

- 1. Carbidopa/Levodopa: Side Effects, Dosages, & FAQs | APDA [apdaparkinson.org]

- 2. Evaluation of levodopa and carbidopa antioxidant activity in normal human lymphocytes in vitro: implication for oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Levodopa and Carbidopa Antioxidant Activity in Normal Human Lymphocytes In Vitro: Implication for Oxidative Stress in Parkinson’s Disease | springermedizin.de [springermedizin.de]

- 5. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Minding Metals: Tailoring Multifunctional Chelating Agents for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chelating and antioxidant properties of l-Dopa containing tetrapeptide for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Effects of Carbidopa and Entacapone on the Metabolic Fate of the Norepinephrine Prodrug L-DOPS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC Neurotransmitter Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. protocols.io [protocols.io]

An In-depth Technical Guide on the Role of Carbidopa Hydrochloride in Non-Dopaminergic Neurotransmitter Systems

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide explores the multifaceted role of Carbidopa (B1219) Hydrochloride beyond its established function in the dopaminergic system. It delves into its interactions with serotonergic, noradrenergic, and GABAergic neurotransmitter systems, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction

Carbidopa is widely recognized for its pivotal role in the management of Parkinson's disease.[1][2][3] It functions as a peripheral inhibitor of Aromatic L-amino Acid Decarboxylase (AADC), an enzyme responsible for the conversion of L-DOPA to dopamine (B1211576).[1][4][5][6] By preventing this peripheral conversion, Carbidopa enhances the bioavailability of L-DOPA to the central nervous system, allowing for lower therapeutic doses and mitigating peripheral side effects such as nausea and vomiting.[2][6]

However, the substrate promiscuity of AADC means that its inhibition by Carbidopa has broader implications for other neurotransmitter systems that rely on this enzyme for their synthesis. This guide provides a detailed examination of these non-dopaminergic effects, offering insights into the complex pharmacological profile of Carbidopa.

Core Mechanism of Action of Carbidopa

Carbidopa's primary mechanism is the inhibition of Aromatic L-amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase.[1][4][5] AADC is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of various aromatic L-amino acids.[7][8][9][10] A key feature of Carbidopa is its inability to cross the blood-brain barrier, which confines its inhibitory action to the periphery.[1][4][5][6]

AADC exhibits broad substrate specificity, playing a crucial role in the synthesis of several key neurotransmitters.[11][12][13][14] Beyond converting L-DOPA to dopamine, it is also responsible for the synthesis of serotonin (B10506) from 5-hydroxytryptophan (B29612) (5-HTP) and norepinephrine (B1679862) from L-threo-3,4-dihydroxyphenylserine (L-DOPS).[4][15][16] Consequently, peripheral inhibition of AADC by Carbidopa can significantly impact these non-dopaminergic pathways.

Impact on the Serotonergic System

The synthesis of serotonin (5-hydroxytryptamine, 5-HT) involves the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), which is then decarboxylated by AADC to form serotonin. By inhibiting peripheral AADC, Carbidopa can reduce the peripheral synthesis of serotonin.[4][17]

Long-term administration of L-DOPA in combination with Carbidopa has been shown to result in a significant reduction of serotonin levels in various brain regions of rats.[17][18] This is thought to occur due to competition between L-DOPA and 5-HTP for AADC within the CNS, as well as potential depletion of the precursor tryptophan. Furthermore, some research suggests that Carbidopa may alter tryptophan metabolism, shunting it towards the production of other metabolites like indole-3-acetonitrile (B3204565) (IAN), which has been observed to have pro-proliferative effects in certain cancer cell lines.[19]

Quantitative Data: Effects of L-DOPA/Carbidopa on Serotonin Levels in Rats

| Brain Region | Treatment Group | Serotonin (5-HT) Level | % Change from Control | Reference |

| Striatum | L-DOPA/Carbidopa (60 days, 30 min post-dose) | Significantly decreased | - | [18] |

| Nucleus Raphe Dorsalis | L-DOPA/Carbidopa (60 days, 30 min post-dose) | Significantly decreased | - | [18] |

| Substantia Nigra | L-DOPA/Carbidopa (60 days, 30 min post-dose) | Significantly decreased | - | [18] |

| Cerebellum | L-DOPA/Carbidopa (60 days, 30 min post-dose) | Significantly decreased | - | [18] |

| Cortex | L-DOPA/Carbidopa (60 days, 30 min post-dose) | Significantly decreased | - | [18] |

| Striatum | L-DOPA/Carbidopa (59 days, 24 hr post-dose) | Lowered levels | - | [18] |

| Cortex | L-DOPA/Carbidopa (59 days, 24 hr post-dose) | Lowered levels | - | [18] |

Experimental Protocol: Assessment of Serotonin Levels in Rat Brain

-

Animal Model: Male Wistar rats.

-

Drug Administration: Rats were administered L-DOPA (250 mg/kg) and Carbidopa (25 mg/kg) daily for 59 or 60 days.

-

Sample Collection: Animals were sacrificed 30 minutes or 24 hours after the last dose, and various brain regions (striatum, nucleus raphe dorsalis, nucleus accumbens, substantia nigra, cerebellum, and cortex) were dissected.

-

Analytical Method: Levels of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA), along with dopamine and its metabolites, were measured using High-Performance Liquid Chromatography with electrochemical detection (HPLC-ECD).

-

Behavioral Assessment: A forced swim test was conducted to assess depressive-like behavior.

-

Reference: [18]

Impact on the Noradrenergic System

Norepinephrine is synthesized from dopamine via dopamine β-hydroxylase. However, the prodrug L-threo-3,4-dihydroxyphenylserine (L-DOPS) can be directly converted to norepinephrine by AADC. Carbidopa's inhibition of AADC can therefore block this conversion.[15][16]

Studies in patients with autonomic failure have demonstrated that the co-administration of Carbidopa with L-DOPS prevents the expected increase in plasma norepinephrine levels and blocks the pressor effect of L-DOPS.[15][16] This indicates that Carbidopa effectively inhibits the peripheral conversion of L-DOPS to norepinephrine. Additionally, Carbidopa has been noted to potentially deplete peripheral levels of norepinephrine.[20]

Quantitative Data: Effects of Carbidopa on L-DOPS-Induced Norepinephrine Increase

| Treatment Group | Peak Increase in Plasma Norepinephrine (nmol/L) | Change in Systolic Blood Pressure (mm Hg at 3 hours) | Reference |

| L-DOPS (400 mg) + Placebo | - | +27 ± 8 | [15][16] |

| L-DOPS (400 mg) + Carbidopa (200 mg) | 0.57 ± 0.11 (peak) | No increase | [15][16] |

| L-DOPS (400 mg) + Entacapone (B1671355) (200 mg) | - | +24 ± 9 | [15][16] |

Experimental Protocol: L-DOPS and Carbidopa Interaction Study

-

Study Population: 12 patients with autonomic failure.

-

Study Design: Randomized, placebo-controlled, crossover study.

-

Drug Administration: Patients received 400 mg of L-DOPS with either 200 mg of placebo, 200 mg of Carbidopa, or 200 mg of entacapone on different days.

-

Measurements: Plasma levels of L-DOPS, norepinephrine (NE), and deaminated NE metabolites (dihydroxyphenylglycol [DHPG], dihydroxymandelic acid [DHMA]) were measured over time. Blood pressure was also monitored.

Impact on the GABAergic System

The relationship between the dopaminergic and GABAergic systems is complex and integral to the function of the basal ganglia. While Carbidopa does not directly interact with GABA receptors or synthesis enzymes, its influence on the dopaminergic system can lead to downstream effects on GABAergic signaling.

Studies have shown that untreated patients with Parkinson's disease have lower levels of gamma-aminobutyric acid (GABA) in their cerebrospinal fluid (CSF) compared to healthy controls. Treatment with L-DOPA and Carbidopa has been found to elevate these CSF GABA levels.[21] More recent research using magnetic resonance spectroscopy has indicated that a single dose of L-DOPA/Carbidopa can increase GABA levels in the upper brainstem of individuals with Parkinson's disease.[22] This suggests that restoring dopaminergic tone with L-DOPA/Carbidopa therapy may help to normalize GABAergic function.

Quantitative Data: Effects of L-DOPA/Carbidopa on GABA Levels

| Group | CSF GABA Level (pmol/mL) | Reference |

| Healthy Controls (n=14) | 200 ± 70 | [21] |

| Untreated Parkinson's Patients (n=7) | 95 ± 31 | [21] |

| L-DOPA/Carbidopa Treated Parkinson's Patients (n=8) | 144 ± 53 | [21] |

Off-Target Effects and Other Considerations

A significant off-target effect of Carbidopa stems from its interaction with pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[7][23] AADC is a PLP-dependent enzyme, and Carbidopa can irreversibly bind to PLP, potentially leading to a deficiency of this essential cofactor.[7][8] Since PLP is required for the function of over 300 enzymes in the body, this can have widespread metabolic consequences.

Furthermore, the administration of L-DOPA/Carbidopa has been shown to affect the levels of various other amino acids in plasma and different tissues, although the clinical significance of these changes is not fully understood.[24]

Conclusion

While Carbidopa's primary therapeutic value lies in its potent and selective peripheral inhibition of AADC to augment L-DOPA therapy, its pharmacological effects are not confined to the dopaminergic system. This guide has detailed the significant impact of Carbidopa on the serotonergic, noradrenergic, and, indirectly, the GABAergic systems.

For researchers and drug development professionals, these findings underscore the importance of considering the broader neurochemical consequences of AADC inhibition. Understanding these non-dopaminergic effects is crucial for interpreting clinical outcomes, managing potential side effects, and designing novel therapeutic strategies that may target or modulate these interconnected pathways. The interaction with PLP also highlights a key area for nutritional monitoring and supplementation in patients undergoing long-term Carbidopa therapy. Future research should continue to explore the full spectrum of Carbidopa's activity to optimize its use and develop more targeted therapies for neurodegenerative disorders.

References

- 1. What is the mechanism of Carbidopa? [synapse.patsnap.com]

- 2. Levodopa and Carbidopa: MedlinePlus Drug Information [medlineplus.gov]

- 3. Carbidopa/Levodopa (Sinemet): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Why is Carbidopa Added to Levodopa (i.e., L-Dopa; Sinemet; Sinemet CR) for the Treatment of Parkinson's Disease? [ebmconsult.com]

- 7. The Parkinson's disease death rate: carbidopa and vitamin B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Parkinson's Disease: Recent Updates in the Identification of Human Dopa Decarboxylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Elucidating the Interaction between Pyridoxine 5'-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biochemical characterization and synthetic application of aromatic L-amino acid decarboxylase from Bacillus atrophaeus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Plant aromatic L-amino acid decarboxylases: evolution, biochemistry, regulation, and metabolic engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of Carbidopa and Entacapone on the Metabolic Fate of the Norepinephrine Prodrug L-DOPS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of carbidopa and entacapone on the metabolic fate of the norepinephrine prodrug L-DOPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Long-term L-DOPA treatment causes indiscriminate increase in dopamine levels at the cost of serotonin synthesis in discrete brain regions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carbidopa Alters Tryptophan Metabolism in Breast Cancer and Melanoma Cells Leading to the Formation of Indole-3-Acetonitrile, a Pro-Proliferative Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Low CSF gamma-aminobutyric acid levels in Parkinson's Disease. Effect of levodopa and carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Single-dose L-dopa increases upper brainstem GABA in Parkinson's disease: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Levodopa Medications and Vitamin B6 - Cure Parkinson's [healthunlocked.com]

- 24. Effects of L-DOPA/carbidopa administration on the levels of L-DOPA, other amino acids and related compounds in the plasma, brain and heart of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Uptake and Transport Mechanisms of Carbidopa Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbidopa, a cornerstone in the management of Parkinson's disease, functions as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, preventing the premature conversion of Levodopa to dopamine. This action significantly enhances the bioavailability of Levodopa in the central nervous system. While its pharmacological effects are well-documented, the precise mechanisms governing its cellular uptake and transport remain an area of active investigation. This technical guide synthesizes the current understanding of Carbidopa Hydrochloride's journey into and through cells, providing a comprehensive overview for researchers and professionals in drug development. We delve into the available data on its transport across biological membranes, explore the implicated signaling pathways, and present detailed experimental protocols to facilitate further research in this critical area.

Introduction

Carbidopa is a structural analog of the aromatic amino acid L-DOPA.[1] Chemically, it is (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid.[2] Administered as this compound, its primary clinical utility lies in its co-administration with Levodopa to treat the motor symptoms of Parkinson's disease.[3] By inhibiting the peripheral decarboxylation of Levodopa, Carbidopa ensures that a larger proportion of Levodopa can cross the blood-brain barrier, where it is converted to the neurotransmitter dopamine.[1]

Understanding the cellular transport of Carbidopa is paramount for optimizing its therapeutic efficacy and exploring its potential in other applications, such as oncology, where it has been shown to act as an agonist for the Aryl Hydrocarbon Receptor (AhR).[4] This guide aims to provide a detailed examination of the knowns and unknowns surrounding Carbidopa's cellular uptake and transport.

Physicochemical Properties of this compound

A drug's physicochemical properties are fundamental determinants of its absorption and transport characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅ClN₂O₄ | PubChem CID: 44152669 |

| Molecular Weight | 262.69 g/mol | PubChem CID: 44152669 |

| Water Solubility | Slightly soluble | [2] |

| Protein Binding | ~76% | [2] |

Cellular Uptake and Transport Mechanisms

The intestinal absorption of orally administered Carbidopa is a critical step for its therapeutic action. While the small intestine is recognized as the primary site of absorption, the specific transporters involved are not as well-characterized as those for Levodopa.[5]

Intestinal Absorption

Carbidopa's absorption from the gastrointestinal tract is essential for its peripheral action.[5][6] Unlike Levodopa, which is known to be a substrate for the L-Type Amino Acid Transporter 1 (LAT1), studies have shown that Carbidopa does not inhibit LAT1-mediated transport. This crucial finding suggests that Carbidopa utilizes a different transport mechanism for its cellular uptake.

While direct evidence is limited, one hypothesis suggests that as an amino acid derivative, Carbidopa might interact with other amino acid transporters.[7] However, specific solute carrier (SLC) or ATP-binding cassette (ABC) transporters responsible for Carbidopa influx or efflux have not yet been definitively identified.

Cellular Transport Studies: Current Gaps

A thorough review of the literature reveals a notable absence of quantitative data on the cellular transport kinetics of Carbidopa. Key parameters such as the Michaelis-Menten constant (Kₘ) and maximum transport velocity (Vₘₐₓ), which are vital for characterizing transporter-mediated uptake, have not been reported. Furthermore, there is a lack of studies investigating the potential role of organic cation transporters (OCTs) or organic anion transporters (OATs) in Carbidopa's disposition.

Signaling Pathways Modulated by Carbidopa

Recent research has unveiled that Carbidopa's biological effects extend beyond AADC inhibition, implicating its involvement in significant cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling

Carbidopa has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4] Upon binding to Carbidopa, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcription of target genes such as CYP1A1.[4][8]

mTORC1 Signaling

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism. While the direct link between Carbidopa uptake and mTORC1 modulation is still being elucidated, studies have suggested a potential interplay, particularly in the context of cancer cell metabolism.[9][10][11][12][13]

JAK/STAT Signaling

Carbidopa has also been shown to interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cytokine signaling and immune responses.[14][15][16][17][18] This interaction may contribute to some of Carbidopa's observed immunomodulatory and anti-inflammatory effects.

Experimental Protocols for Studying Carbidopa Transport

To address the existing knowledge gaps, robust experimental protocols are essential. The following section outlines a detailed methodology for investigating the intestinal transport of this compound using the Caco-2 cell model.

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes, making it a widely accepted in vitro model for predicting intestinal drug absorption.[19][20][21][22][23]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across Caco-2 cell monolayers and to investigate the involvement of active transport mechanisms.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Non-essential amino acids

-

Trypsin-EDTA

-

Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5

-

This compound

-

Lucifer yellow

-

Known inhibitors of relevant transporter families (e.g., verapamil (B1683045) for P-gp, Ko143 for BCRP, and specific inhibitors for OCTs and OATs)

-

LC-MS/MS system for quantitative analysis

Procedure:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Seed cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity. A TEER value > 250 Ω·cm² is generally considered acceptable.

-

-

Permeability Assay (Apical to Basolateral - A-B):

-

Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

Add a solution of this compound (e.g., 10 µM) in HBSS (pH 6.5, to mimic the acidic environment of the upper small intestine) to the apical (donor) compartment.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

-

At the end of the experiment, collect samples from the apical compartment.

-

-

Permeability Assay (Basolateral to Apical - B-A):

-

Perform the assay as described above, but add the Carbidopa solution to the basolateral compartment and collect samples from the apical compartment.

-

-

Inhibition Studies:

-

To investigate the involvement of specific transporters, pre-incubate the cell monolayers with a known transporter inhibitor for 30-60 minutes before adding the Carbidopa solution and the inhibitor to the donor compartment.

-

-

Monolayer Integrity Check:

-

After the transport experiment, assess the integrity of the monolayer by measuring the permeability of a paracellular marker, such as Lucifer yellow.

-

-

Sample Analysis:

-

Quantify the concentration of Carbidopa in all collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s)

-

A is the surface area of the membrane (cm²)

-

C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³)

-

-

Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

-

Conclusion and Future Directions

The cellular uptake and transport of this compound are complex processes that are not yet fully understood. While it is established that Carbidopa is absorbed in the small intestine and does not utilize the LAT1 transporter, the specific influx and efflux transporters remain to be identified. The recent discovery of its role as an AhR agonist opens up new avenues of research into its intracellular mechanisms of action and potential therapeutic applications beyond Parkinson's disease.

Future research should focus on:

-

Systematic screening of Carbidopa's interaction with a broad range of SLC and ABC transporters to identify the primary mediators of its cellular uptake and efflux.

-

Quantitative transport studies to determine the kinetic parameters (Kₘ and Vₘₐₓ) of Carbidopa transport in various cell lines.

-

In vivo studies using animal models to correlate in vitro transport data with pharmacokinetic profiles.

-

Elucidating the link between Carbidopa's cellular uptake and the activation of intracellular signaling pathways such as AhR, mTORC1, and JAK/STAT.

A deeper understanding of these fundamental processes will be instrumental in optimizing the therapeutic use of Carbidopa, predicting potential drug-drug interactions, and unlocking its full therapeutic potential.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Carbidopa - Wikipedia [en.wikipedia.org]

- 3. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Carbidopa is an activator of aryl hydrocarbon receptor with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption of orally disintegrating carbidopa-levodopa requires intact small bowel function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of continuous-release carbidopa/levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Signal integration by mTORC1 coordinates nutrient input with biosynthetic output - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbidopa, an activator of aryl hydrocarbon receptor, suppresses IDO1 expression in pancreatic cancer and decreases tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The involvement of JAK/STAT signaling pathway in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Targeting the JAK/STAT Pathway in the Treatment of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 18. Role of the JAK/STAT Pathway in Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 20. enamine.net [enamine.net]

- 21. charnwooddiscovery.com [charnwooddiscovery.com]

- 22. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 23. Caco-2 Permeability | Evotec [evotec.com]

An In-depth Technical Guide to the Biological Activity of Carbidopa Hydrochloride Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbidopa (B1219), a peripherally acting aromatic amino acid decarboxylase (AADC) inhibitor, is a cornerstone in the management of Parkinson's disease.[1][2][3] It is co-administered with levodopa (B1675098) (L-DOPA) to prevent the peripheral conversion of L-DOPA to dopamine (B1211576), thereby increasing the bioavailability of L-DOPA in the central nervous system and reducing its peripheral side effects.[3][4][5] Carbidopa itself is a chiral molecule, existing as two enantiomers: (S)-(-)-Carbidopa and (R)-(+)-Carbidopa. This technical guide provides a comprehensive investigation into the biological activity of these enantiomers, focusing on their differential effects on DOPA decarboxylase, and presents detailed experimental protocols for their evaluation.

Stereochemistry and Biological Activity

The biological activity of Carbidopa is highly stereospecific. The inhibitory effect on DOPA decarboxylase is almost exclusively attributed to the (S)-enantiomer.[1] The (R)-enantiomer is widely reported to be biologically inactive.[6] This stereoselectivity is crucial for understanding the pharmacology of Carbidopa and for the development of stereochemically pure drug formulations.

Quantitative Analysis of Enantiomeric Activity

The potency of each enantiomer against DOPA decarboxylase can be quantified by determining their inhibition constants (Ki) or the half-maximal inhibitory concentrations (IC50). While the (S)-enantiomer is a potent inhibitor, the (R)-enantiomer exhibits negligible activity.

| Enantiomer | Inhibition Constant (Ki) | DOPA Decarboxylase Inhibition Activity |

| (S)-(-)-Carbidopa | ~5.70 (as log Ki in CHEMBL) | Active Inhibitor |

| (R)-(+)-Carbidopa | Not Reported (Considered Inactive) | Inactive |

Signaling Pathways and Mechanism of Action

The primary mechanism of action for Carbidopa is the inhibition of DOPA decarboxylase (DDC), an enzyme responsible for the conversion of L-DOPA to dopamine.[4][5] By inhibiting this enzyme in the peripheral tissues, (S)-Carbidopa ensures that a larger proportion of administered L-DOPA can cross the blood-brain barrier.[4][5] Once in the brain, L-DOPA is converted to dopamine, where it can replenish the depleted dopamine levels characteristic of Parkinson's disease. The differential effects of the enantiomers on signaling pathways are a direct consequence of their differential DDC inhibition.

Figure 1: Mechanism of action of Carbidopa enantiomers.

Experimental Protocols

In Vitro DOPA Decarboxylase (DDC) Inhibition Assay using HPLC

This protocol details a method to determine the inhibitory activity of Carbidopa enantiomers on DDC by quantifying the enzymatic product, dopamine, using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Recombinant human DDC enzyme

-

L-DOPA (substrate)

-

(S)-(-)-Carbidopa and (R)-(+)-Carbidopa

-

Pyridoxal-5'-phosphate (PLP), cofactor

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.2)

-

Perchloric acid (to stop the reaction)

-

HPLC system with a C18 reverse-phase column and an electrochemical detector

-

Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent like octanesulfonic acid)

-

Dopamine standard for calibration

Procedure:

-

Enzyme Preparation: Prepare a stock solution of recombinant human DDC in phosphate buffer.

-

Inhibitor Preparation: Prepare stock solutions of (S)-Carbidopa and (R)-Carbidopa in an appropriate solvent (e.g., water or buffer). Create a series of dilutions to test a range of inhibitor concentrations.

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixtures as follows:

-

Phosphate buffer

-

PLP solution (final concentration typically 10-20 µM)

-

Inhibitor solution (varying concentrations for IC50 determination) or vehicle control

-

DDC enzyme solution

-

-

Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the L-DOPA substrate. The final concentration of L-DOPA should be close to its Km value for DDC.

-

Incubation: Incubate the reaction mixtures at 37°C for a specific time during which the reaction is linear (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid. This will precipitate the enzyme and stop the reaction.

-

Sample Preparation for HPLC: Centrifuge the terminated reaction mixtures to pellet the precipitated protein. Filter the supernatant through a 0.22 µm syringe filter.

-

HPLC Analysis: Inject a fixed volume of the filtered supernatant onto the HPLC system.

-

Data Analysis:

-

Quantify the dopamine peak area in the chromatograms.

-

Create a standard curve using known concentrations of dopamine to convert peak areas to dopamine concentrations.

-